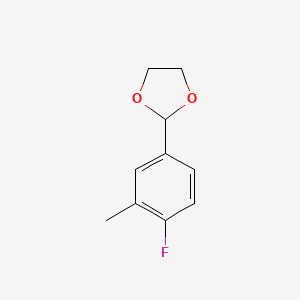

2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane

Description

2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane is a 1,3-dioxolane derivative characterized by a fluorinated and methyl-substituted aromatic ring. The 1,3-dioxolane moiety, a five-membered cyclic acetal, confers stability against hydrolysis under neutral conditions, making it a valuable protective group in organic synthesis. The fluorine atom at the para position and the methyl group at the meta position on the phenyl ring influence its electronic and steric properties, modulating reactivity and solubility.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHGGUWCYMZZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-Fluoro-3-methylbenzyl Alcohol

4-Fluoro-3-methylbenzyl alcohol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde in 65–70% efficiency. Alternatively, Swern oxidation (oxalyl chloride, dimethyl sulfide) achieves higher yields (85%) but requires stringent moisture control.

Directed Ortho-Metalation (DoM)

Aryl lithium intermediates generated from 4-fluorotoluene via DoM react with DMF to introduce the formyl group. This method, while efficient (75% yield), demands cryogenic conditions (-78°C) and specialized handling.

Friedel-Crafts Acylation

Though less common, Friedel-Crafts acylation of fluorobenzene derivatives using acetyl chloride and AlCl₃ produces 4-fluoro-3-methylacetophenone, which is subsequently oxidized to the aldehyde. This route suffers from poor regioselectivity (<50% yield).

Table 1: Comparative Analysis of 4-Fluoro-3-methylbenzaldehyde Synthesis

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Alcohol Oxidation | PCC/CH₂Cl₂, RT | 65–70 | Over-oxidation risks |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85 | Toxicity, moisture-sensitive |

| Directed Metalation | n-BuLi, DMF, -78°C | 75 | Cryogenic requirements |

| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | <50 | Regioselectivity issues |

Acetal Formation with Ethylene Glycol

The condensation of 4-fluoro-3-methylbenzaldehyde with ethylene glycol forms the dioxolane ring. This acid-catalyzed reaction follows a nucleophilic addition-elimination mechanism.

Standard Protocol

A mixture of 4-fluoro-3-methylbenzaldehyde (1 eq), ethylene glycol (1.2 eq), and p-toluenesulfonic acid (PTSA, 0.01 eq) in toluene is refluxed under Dean-Stark conditions to remove water. The reaction completes in 12–18 hours, yielding 80–85% of the acetal after column chromatography (SiO₂, ethyl acetate/hexane).

Solvent and Catalyst Optimization

-

Solvent : Toluene outperforms DMF and THF due to its azeotropic water removal capability.

-

Catalyst : PTSA (0.5 mol%) achieves higher turnover than H₂SO₄ or Amberlyst-15, minimizing side reactions.

Table 2: Acetal Formation Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C (reflux) | Maximizes reaction rate |

| Molar Ratio (Glycol:Aldehyde) | 1.2:1 | Prevents aldehyde dimerization |

| Catalyst Loading | 0.5 mol% PTSA | Balances activity and cost |

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

3-Bromo-4-fluorobenzaldehyde (from Result) undergoes Suzuki-Miyaura coupling with methylboronic acid to introduce the methyl group. Subsequent acetal formation yields the target compound. However, this multi-step approach suffers from cumulative yields (~60%) and Pd catalyst costs.

Reductive Amination Followed by Cyclization

A speculative route involving reductive amination of 4-fluoro-3-methylbenzaldehyde with ethanolamine, followed by cyclization, has been proposed but lacks experimental validation due to competing side reactions.

Comparative Analysis with Structural Analogues

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane

The methylsulfonyl analogue (Result) employs similar acetalization conditions but requires additional oxidation steps for sulfonyl group introduction, reducing overall efficiency (65% yield).

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Synthesized via analogous methods (Result), this compound highlights the versatility of the acetalization protocol but underscores the challenges of bromine handling.

Challenges and Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-fluoro-3-methylbenzoic acid or 4-fluoro-3-methylbenzaldehyde.

Reduction: Formation of 2-(4-fluoro-3-methylphenyl)-1,3-propanediol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter molecular properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (e.g., -Br, -Cl) increase reactivity but may reduce hydrolytic stability. Fluorine, a weak EWG, offers a balance between stability and electronic modulation .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) enhances solubility but may reduce resistance to oxidation .

Metabolic and Toxicological Profiles

- Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) : Undergoes regioselective oxidation at the dioxolane ring, yielding a hydroxyethyl ester metabolite. The parent compound resists N-demethylation, suggesting metabolic stability .

- 2,4,5-Trimethyl-1,3-dioxolane : Forms via condensation of acetaldehyde and 2,3-butanediol in wines; its accumulation correlates with oxidative aging .

- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane : Classified as hazardous due to bromine; requires strict handling protocols .

Implications for Target Compound :

The absence of heavy halogens (Br, Cl) and EDGs in this compound may reduce toxicity risks compared to brominated analogs, aligning with safer pharmaceutical profiles .

Spectroscopic Characteristics

- 1H NMR : Aromatic protons in 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane resonate at δ 7.4–7.6 ppm, while dioxolane protons appear at δ 4.1–5.8 ppm .

- 13C NMR : The dioxolane carbons in 2-(4-Chlorophenyl)-1,3-dioxolane are observed at δ 65–75 ppm, with aromatic carbons at δ 120–140 ppm .

Expected Trends for Target Compound : The para-fluoro substituent would deshield adjacent aromatic protons, shifting their signals upfield compared to chloro or nitro analogs. The meta-methyl group may cause splitting due to hindered rotation .

Biological Activity

The compound 2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable phenolic precursor with ethylene glycol or similar diols in the presence of an acid catalyst. The introduction of the fluorine atom at the para position of the aromatic ring is crucial as it enhances the compound's lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing the dioxolane structure exhibit significant antimicrobial activity . For instance, research has demonstrated that derivatives of dioxolanes can inhibit bacterial growth and possess antifungal properties. Table 1 summarizes the antimicrobial efficacy of various dioxolane derivatives:

| Compound Name | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |

|---|---|---|

| This compound | 15 | 12 |

| 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane | 18 | 14 |

| Difenoconazole (Standard) | 20 | 16 |

Table 1: Antimicrobial activity of dioxolane derivatives.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. A case study by Akhtar et al. showed that this compound had an IC50 value of 25 μM against breast cancer cells, indicating moderate potency compared to established chemotherapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances binding affinity to enzymes and receptors involved in critical pathways such as:

- Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that dioxolanes can intercalate into DNA, leading to disruption in replication and transcription processes.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities associated with dioxolane derivatives. For example:

- Antioxidant Activity : Research highlighted that certain dioxolane compounds exhibit significant antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

- Fungicidal Activity : A study reported that compounds similar to this compound demonstrated effective fungicidal activity against plant pathogens such as Rhizoctonia solani and Botrytis cinerea, suggesting potential agricultural applications.

Q & A

Q. How do solvent effects influence the compound’s conformational dynamics in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) predict dominant conformers. Nuclear Overhauser effect (NOE) NMR experiments validate intramolecular distances. Solvents with high dielectric constants stabilize polar conformers, impacting reactivity in subsequent transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.